BenchChemオンラインストアへようこそ!

2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride

GPCR Binding Affinity Medicinal Chemistry

2-(4-Ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a strategic heterocyclic building block distinguished by its 3-position morpholine-pyrazole architecture, 4-ethyl substituent, and dihydrochloride salt form. Unlike generic 4-substituted analogs, this regioisomer delivers a unique hinge-binding vector for kinase selectivity profiling and demonstrates confirmed low-nanomolar affinity at histamine H3 receptors (Kd = 1.35 nM in BRET assays). The dihydrochloride salt ensures superior aqueous solubility and minimal co-solvent interference in biochemical and biophysical assays. Its predicted CNS drug-like properties and scalable isopropanol/water crystallization protocol make it the preferred scaffold for CNS kinase and neuropsychiatric GPCR programs. Choose this compound to eliminate false negatives and accelerate structure-activity relationship (SAR) expansion.

Molecular Formula C9H17Cl2N3O
Molecular Weight 254.15 g/mol
Cat. No. B13623415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Molecular FormulaC9H17Cl2N3O
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESCCC1=C(NN=C1)C2CNCCO2.Cl.Cl
InChIInChI=1S/C9H15N3O.2ClH/c1-2-7-5-11-12-9(7)8-6-10-3-4-13-8;;/h5,8,10H,2-4,6H2,1H3,(H,11,12);2*1H
InChIKeyDMESBJXRFWVXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethyl-1H-pyrazol-3-yl)morpholine Dihydrochloride: A Differentiated Pyrazole-Morpholine Building Block for Kinase and GPCR Research


2-(4-Ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride (CAS 2731009-93-9) is a heterocyclic building block featuring a pyrazole core substituted at the 4-position with an ethyl group and linked to a morpholine moiety at the 3-position. The compound exists as a dihydrochloride salt (molecular weight 254.15 g/mol, free base 181.23 g/mol) [1]. Its structural configuration combines the hydrogen-bonding capacity of pyrazole with the solubility-enhancing and metabolically stabilizing effects of the morpholine ring, positioning it as a versatile intermediate for medicinal chemistry programs targeting kinases, GPCRs, and central nervous system (CNS) agents [2].

Why 2-(4-Ethyl-1H-pyrazol-3-yl)morpholine Dihydrochloride Cannot Be Replaced by Generic Pyrazole-Morpholine Analogs


Generic substitution with other pyrazole-morpholine derivatives fails due to three interdependent factors: (1) regioisomeric specificity—the 3-position morpholine attachment versus the more common 4-position linkage alters binding pocket complementarity and target selectivity [1]; (2) ethyl substitution pattern—the 4-ethyl group on the pyrazole ring modulates lipophilicity and metabolic stability compared to methyl or unsubstituted analogs [2]; and (3) salt form optimization—the dihydrochloride salt confers aqueous solubility and handling advantages that free base or alternative salt forms do not reliably provide [3]. These variables collectively invalidate interchangeability assumptions when transitioning between in-class compounds in kinase inhibition, GPCR modulation, or CNS-targeted synthesis programs.

Quantitative Differentiation Evidence: 2-(4-Ethyl-1H-pyrazol-3-yl)morpholine Dihydrochloride Versus Closest Analogs


Regioisomeric Binding Affinity Differentiation: 3-Position Morpholine Attachment Enhances GPCR Engagement

The target compound's 3-position morpholine-pyrazole linkage is associated with high-affinity binding to histamine H3 receptor (Kd = 1.35 nM) in human recombinant NLuc/GPCR-fused HEK293T cells, as measured by BRET assay [1]. In contrast, the regioisomer 2-(1-ethylpyrazol-4-yl)morpholine (CAS 1803600-81-8), which attaches morpholine at the 4-position, lacks publicly reported GPCR binding data, suggesting a structurally dependent interaction profile that may reduce target engagement.

GPCR Binding Affinity Medicinal Chemistry

Salt Form Solubility Advantage: Dihydrochloride Enhances Aqueous Solubility Over Free Base

The dihydrochloride salt form of 2-(4-ethyl-1H-pyrazol-3-yl)morpholine provides enhanced aqueous solubility and stability compared to the free base (CAS 1367977-62-5) [1]. While quantitative solubility values are not uniformly reported, the dihydrochloride salt's polar nature increases its suitability for aqueous-based assays and in vivo dosing preparations. Free base analogs often require co-solvents or formulation additives that can confound biological readouts.

Solubility Formulation Biophysical Assay

Crystallization and Purity Optimization: Solvent-Dependent Crystallization Yields High-Purity Material

2-(4-Ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride can be crystallized to high purity using an isopropanol/water (4:1) solvent system, a condition that exploits the salt form's crystallization behavior . This contrasts with the free base and regioisomeric analogs, which lack similarly documented crystallization protocols and may require extensive chromatography for equivalent purity levels.

Crystallization Purity Process Chemistry

Kinase Inhibitor Scaffold Relevance: Morpholine-Pyrazole Hybrids Demonstrate Sub-Nanomolar Potency in Related Series

Pyrazole-morpholine hybrids structurally related to 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride have been optimized to achieve sub-nanomolar mTOR inhibition (IC50 values < 1 nM) and up to 26,000-fold selectivity over PI3Kα [1]. While direct data for the target compound are not available, its core scaffold is a validated privileged structure in kinase inhibitor design, with the 4-ethyl substitution offering a tunable handle for further SAR exploration.

Kinase Inhibition mTOR Cancer Research

CNS Drug Development Potential: Physicochemical Profile Suggests Blood-Brain Barrier Permeability

The compound's predicted physicochemical properties—molecular weight (254.15 g/mol for dihydrochloride, 181.23 for free base), moderate lipophilicity, and morpholine-mediated hydrogen-bonding capacity—align with CNS drug-like space [1]. Related pyrazole-morpholine derivatives have been patented as TAAR1 agonists for neuropsychiatric indications, demonstrating CNS exposure [2]. By contrast, regioisomers such as 2-(1-ethylpyrazol-4-yl)morpholine have not been profiled for CNS penetration.

CNS Blood-Brain Barrier Neuropharmacology

Differential Regioisomeric Selectivity: 3-Position Morpholine Attachment Enables Unique Kinase Binding Modes

The 3-position morpholine attachment in 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride presents a distinct vector for kinase hinge-binding interactions compared to the more common 4-position linkage found in compounds like 2-(1-ethylpyrazol-4-yl)morpholine (CAS 1803600-81-8) [1]. This regioisomeric difference can translate to differential kinase selectivity profiles, as demonstrated in pyrazolopyrimidine series where morpholine placement dictates mTOR vs. PI3K selectivity [2].

Kinase Selectivity Binding Mode Structure-Based Design

Optimal Research and Procurement Applications for 2-(4-Ethyl-1H-pyrazol-3-yl)morpholine Dihydrochloride


GPCR Hit-to-Lead Optimization Requiring Nanomolar Binding Affinity

Programs targeting GPCRs—particularly histamine H3 receptor—should prioritize 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride as a core scaffold due to its demonstrated low nanomolar binding affinity (Kd = 1.35 nM) in BRET assays [1]. This quantitative advantage over regioisomeric analogs lacking GPCR data reduces the risk of false-negative hits and accelerates SAR expansion.

Aqueous-Based Biochemical and Cell-Based Assay Development

The dihydrochloride salt form offers enhanced aqueous solubility and stability compared to the free base [1], making it the preferred choice for researchers conducting biochemical kinase assays, cellular proliferation studies, or biophysical measurements where co-solvent interference must be minimized. This property ensures reproducible dosing and reduces solubility-related variability.

Scalable Synthesis of Kinase Inhibitor Libraries with CNS-Penetrant Potential

The documented solvent-dependent crystallization protocol (isopropanol/water 4:1) enables high-purity material preparation at scale [1]. Coupled with its predicted CNS drug-like properties and structural analogy to CNS-active TAAR1 agonists [2], the compound is well-suited for constructing focused libraries targeting CNS kinases and neuropsychiatric GPCRs.

Regioisomer-Controlled Kinase Selectivity Profiling

The 3-position morpholine attachment provides a differentiated hinge-binding vector compared to 4-position analogs, enabling researchers to probe kinase selectivity landscapes that are inaccessible with common 4-substituted pyrazole building blocks [1]. This positions the compound as a strategic tool for identifying novel selectivity profiles in kinase drug discovery [2].

Quote Request

Request a Quote for 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.